molecular formula C10H18N2O B1449178 (3S)-1-cyclobutanecarbonyl-3-methylpiperazine CAS No. 1568000-09-8

(3S)-1-cyclobutanecarbonyl-3-methylpiperazine

Cat. No. B1449178
M. Wt: 182.26 g/mol
InChI Key: LFBRJBDMLMLTNG-QMMMGPOBSA-N
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Description

(3S)-1-cyclobutanecarbonyl-3-methylpiperazine, or (3S)-CMP for short, is a cyclic amine that has been used in a variety of scientific research applications. It is a versatile molecule that has been used in a variety of synthetic and biochemical processes, and has a wide range of applications in the fields of chemistry, biochemistry, and medicine.

Scientific Research Applications

Neuropharmacological Studies

  • Cyclobutanecarbonylureas Synthesis and Effects : Cyclobutanecarboxylic acid derivatives, including those related to (3S)-1-cyclobutanecarbonyl-3-methylpiperazine, have been synthesized and examined for central nervous system (CNS) depressant properties. Specific compounds like 1-cyclobutanecarbonyl-3,3-dimethylurea and 1-cyclobutanecarbonyl-3-phenylurea showed significant activity against convulsions induced by pentylenetetrazol. These compounds demonstrate a range of effects, including barbiturate potentiation and myorelaxant properties (Zirvi, Dar, & Fakouhi, 1975) (Zirvi & Fakouhi, 1979).

Chemical Synthesis and Characterization

  • Alkylation and Derivative Formation : The treatment of certain piperazine-2,5-dione derivatives, related to (3S)-1-cyclobutanecarbonyl-3-methylpiperazine, leads to the formation of compounds like (3S,6S)-3,6-dimethyl derivatives. These processes are significant in the synthesis of amino acids like alanine, showcasing the compound's utility in organic synthesis (Orena, Porzi, & Sandri, 1992).

Crystallography and Molecular Structure

  • Crystal Structure Analysis : Studies involving derivatives of (3S)-1-cyclobutanecarbonyl-3-methylpiperazine have led to the determination of crystal structures and hydrogen bonding patterns. Such research is crucial for understanding the molecular and crystallographic properties of these compounds (Liang et al., 2011).

Metabolic Studies

  • Metabolism Analysis : Compounds related to (3S)-1-cyclobutanecarbonyl-3-methylpiperazine, like TM208, have been studied for their metabolic pathways in organisms. These studies involve identifying major metabolites and understanding the compound's biological transformations (Jiang et al., 2007).

Pharmaceutical Chemistry

  • Anticonvulsant Properties : Research on N-(4-methylpiperazin-1-yl)- derivatives of pyrrolidine-2,5-dione, similar to (3S)-1-cyclobutanecarbonyl-3-methylpiperazine, reveals their potential as anticonvulsants. These studies evaluate the effectiveness of such compounds in models of epileptic seizures (Obniska et al., 2005).

Spectroscopy and Molecular Analysis

  • Vibrational Spectra and Molecular Analysis : Studies involving 1-Amino-4-methylpiperazine, which shares structural similarity with (3S)-1-cyclobutanecarbonyl-3-methylpiperazine, provide insights into vibrational spectra and molecular properties through techniques like FTIR, FT-Raman, and NBO analysis (Mahalakshmi & Balachandran, 2015).

Chiral Analysis

  • Chiral Solvating Properties : The chiral solvating capabilities of compounds like (S)-1-benzyl-6-methylpiperazine-2,5-dione, which is related to (3S)-1-cyclobutanecarbonyl-3-methylpiperazine, have been investigated. This research highlights the potential of such compounds in chiral discrimination and analysis in NMR spectroscopy (Wagger et al., 2007).

properties

IUPAC Name

cyclobutyl-[(3S)-3-methylpiperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-8-7-12(6-5-11-8)10(13)9-3-2-4-9/h8-9,11H,2-7H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBRJBDMLMLTNG-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1)C(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-1-cyclobutanecarbonyl-3-methylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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